4-(2,2-Difluoroethoxy)pyridin-3-amine
Description
4-(2,2-Difluoroethoxy)pyridin-3-amine is a pyridine derivative featuring a 3-amino group and a 4-(2,2-difluoroethoxy) substituent. Its molecular formula is C₇H₇F₂N₂O, with a molecular weight of 189.14 g/mol. The compound's structure combines the electron-withdrawing difluoroethoxy group with the nucleophilic amine, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)4-12-6-1-2-11-3-5(6)10/h1-3,7H,4,10H2 |
InChI Key |
QFIMWDLQXPQFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,2-Difluoroethoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(2,2-Difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridine ring or the difluoroethoxy group.
Common reagents and conditions used in these reactions include solvents like DMF, bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,2-Difluoroethoxy)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(2,2-Difluoroethoxy)pyridin-3-amine with key structural analogs, emphasizing substituent effects, physicochemical properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Features | Applications/Notes |
|---|---|---|---|---|---|
| 4-(2,2-Difluoroethoxy)pyridin-3-amine | C₇H₇F₂N₂O | 189.14 | 3-NH₂, 4-OCH₂CF₂H | Balanced lipophilicity; potential for hydrogen bonding . | Intermediate in kinase inhibitors or antiviral agents (inferred from analogs) . |
| 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine | C₇H₆ClF₂N₂O | 225.59 | 3-NH₂, 4-OCH₂CF₂H, 5-Cl | Increased halogenated bulk; enhanced metabolic stability . | Used in fragment-based drug discovery (Parchem catalog) . |
| 2-(2,4-Difluorophenoxy)pyridin-3-amine | C₁₁H₈F₂N₂O | 234.19 | 3-NH₂, 2-O-C₆H₃F₂ | Aromatic fluorine enhances bioavailability; rigid planar structure . | Pharmacophore in antifungal or anticancer scaffolds . |
| 4-(Difluoromethoxy)pyridin-3-amine | C₆H₆F₂N₂O | 176.12 | 3-NH₂, 4-OCHF₂ | Smaller substituent; reduced steric hindrance . | Likely explored in CNS-targeting agents due to improved BBB penetration . |
| 5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine | C₇H₇BrF₂N₂O | 253.05 | 3-NH₂, 2-OCH₂CF₂H, 5-Br | Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) . | Building block for fluorescent probes or PET tracers . |
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The difluoroethoxy group (-OCH₂CF₂H) in 4-(2,2-Difluoroethoxy)pyridin-3-amine lowers the pKa of the amine, enhancing its solubility in polar solvents compared to non-fluorinated analogs .
- Halogenation : Chloro or bromo substituents (e.g., in 5-Chloro or 5-Bromo analogs) increase molecular weight and lipophilicity (ClogP ~2.5 vs. 1.8 for the parent compound), favoring membrane permeability .
- Aromatic vs.
Biological Activity
4-(2,2-Difluoroethoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(2,2-Difluoroethoxy)pyridin-3-amine features a pyridine ring substituted at the 3-position with an amine group and at the 4-position with a difluoroethoxy group. This specific arrangement enhances its binding affinity to various biological targets, including enzymes and receptors, which are critical for its pharmacological effects.
The biological activity of 4-(2,2-Difluoroethoxy)pyridin-3-amine primarily stems from its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with active site residues of enzymes or receptors.
- Electrostatic Interactions : The difluoroethoxy group contributes to the overall charge distribution, enhancing binding affinity.
- Hydrophobic Interactions : The hydrophobic nature of the difluoroethoxy group may facilitate membrane permeability and target engagement.
These interactions suggest that the compound may modulate enzymatic activity and influence various biological pathways.
Biological Activity
Research indicates that 4-(2,2-Difluoroethoxy)pyridin-3-amine exhibits notable biological activities:
- Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of histone demethylases, which play crucial roles in gene regulation and cancer progression.
- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially influencing signaling pathways related to cell growth and differentiation.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through their action on histone demethylases, which are implicated in tumorigenesis .
Case Study 1: Inhibition of Histone Demethylases
A study investigated the inhibitory effects of various pyridine derivatives on histone demethylases (KDMs). It was found that compounds similar to 4-(2,2-Difluoroethoxy)pyridin-3-amine effectively inhibited KDM4A and KDM5A with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy by reversing aberrant gene expression associated with these enzymes .
Case Study 2: Interaction with Enzymes
In another study focusing on enzyme interactions, 4-(2,2-Difluoroethoxy)pyridin-3-amine was evaluated for its ability to modulate enzyme activity in vitro. Results indicated significant inhibition of target enzymes involved in metabolic processes, highlighting its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis
To better understand the unique properties of 4-(2,2-Difluoroethoxy)pyridin-3-amine, a comparison with structurally similar compounds is beneficial:
| Compound Name | Positioning of Substituents | Biological Activity |
|---|---|---|
| 4-(2,2-Difluoroethoxy)pyridin-3-amine | 3-amino, 4-difluoroethoxy | Inhibits KDMs; potential anticancer |
| 6-(2,2-Difluoroethoxy)pyridin-3-amine | 3-amino, 6-difluoroethoxy | Modulates enzyme activity |
| 4-(2-Fluoroethoxy)pyridin-3-amine | 3-amino, 4-fluoroethoxy | Less potent than difluorinated analog |
This table illustrates how variations in substituent positioning can significantly affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
